molecular formula C19H20ClN3O4 B6345767 2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354926-37-6

2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345767
CAS No.: 1354926-37-6
M. Wt: 389.8 g/mol
InChI Key: NTQBTARKVVIVGO-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a protein kinase inhibitor. Its molecular structure, which integrates a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl moiety, is characteristic of compounds designed to target the ATP-binding pocket of various kinases. Research into structurally similar imidazole and purine-based compounds has established this pharmacophore as a privileged scaffold for inhibiting kinases like cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) , which are critical regulators of the cell cycle and metabolism. The specific substitution pattern on this core imidazolone scaffold suggests it may be investigated for its selectivity and potency profile against a panel of kinases, aiding in the study of intracellular signaling pathways. Its primary research value lies in its application as a tool compound for probing kinase function in cellular models of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Researchers utilize this compound in vitro to elucidate the mechanistic roles of specific kinases, to validate new therapeutic targets, and to study the effects of pathway inhibition on cell proliferation, apoptosis, and differentiation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-25-14-8-11(9-15(26-2)16(14)27-3)10-19(17(24)22-18(21)23-19)12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBTARKVVIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, a compound with the molecular formula C19H20ClN3O4 and CAS No. 1354925-02-2, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC19H20ClN3O4
Molecular Weight389.83 g/mol
CAS Number1354925-02-2
Purity95.0%

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

  • HeLa Cells : Exhibited IC50 values indicating effective cytotoxicity.
  • SMMC-7721 (Human Hepatoma) : Showed promising results with an IC50 value of approximately 0.071 µM.
  • K562 (Leukemia) : Displayed moderate activity with an IC50 value of around 0.164 µM.

These findings suggest that the presence of electron-donating groups such as methoxy (-OCH3) enhances the anticancer activity of the compound, aligning with observations from similar studies on quinoxaline derivatives .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • COX-1 and COX-2 Inhibition : The compound demonstrated IC50 values of 19.45 ± 0.07 µM for COX-1 and 42.1 ± 0.30 µM for COX-2, suggesting a moderate anti-inflammatory effect .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazole derivatives. Key observations include:

  • Substituent Effects :
    • Electron-donating groups enhance activity.
    • Electron-withdrawing groups decrease effectiveness.
  • Functional Groups :
    • The presence of methoxy groups at specific positions significantly increases potency against cancer cell lines.
    • Variations in substituents lead to differing levels of biological activity, as seen in related compounds.

Case Studies

Several case studies have illustrated the biological potential of similar compounds:

  • Quinoxaline Derivatives :
    • Compounds with similar structures have been tested against various cancers, yielding IC50 values as low as 0.126 µM against HeLa cells, showcasing the importance of structural modifications .
  • Pyrimidine Derivatives :
    • Research on pyrimidine analogs has revealed that modifications can lead to enhanced anti-inflammatory properties, further supporting the need for detailed SAR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Target Compound
  • Core : 4,5-dihydroimidazol-4-one.
  • Substituents : 4-Chlorophenyl, 3,4,5-trimethoxybenzyl.
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide
  • Core : 4,5-dihydroimidazole.
  • Substituents : 4-Chlorophenyl, amine group.
  • Likely higher solubility in polar solvents due to the hydrobromide salt .
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
  • Core : 4,5-dihydroimidazol-4-one.
  • Substituents : 3-Methoxyphenyl, furan-2-ylmethyl.
  • Key Features : Reduced steric bulk compared to trimethoxybenzyl (molecular weight: 285.30 g/mol). The furan group may increase reactivity due to its electron-rich nature .
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • Core: 1,3,4-thiadiazole (non-imidazole heterocycle).
  • Substituents : 4-Chlorophenyl.
  • Key Features: Thiadiazole core offers distinct electronic properties (e.g., higher electronegativity) compared to dihydroimidazolones.

Physicochemical and Structural Properties

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Reported Properties
Target Compound Dihydroimidazol-4-one 355.4 4-Chlorophenyl, 3,4,5-trimethoxybenzyl N/A
5-(4-Chlorophenyl)-dihydroimidazol-2-amine Dihydroimidazole N/A 4-Chlorophenyl, amine Hydrobromide salt
Furan/methoxyphenyl derivative Dihydroimidazol-4-one 285.3 3-Methoxyphenyl, furan-2-ylmethyl N/A
1,3,4-Thiadiazole derivative Thiadiazole N/A 4-Chlorophenyl N/A

Preparation Methods

Reaction Design and Precursor Selection

The synthesis of 2-amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one often begins with reductive condensation of substituted anilines and aldehydes. A key intermediate, 5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]imidazol-4-one, is formed via cyclization under acidic conditions. The reductive step typically employs Raney nickel or palladium on carbon in polar aprotic solvents like ethanol or dimethylformamide (DMF). For example, stirring equimolar quantities of 4-chloroaniline and 3,4,5-trimethoxybenzaldehyde in ethanol with Raney nickel at 60°C for 12 hours yields the dihydroimidazolone precursor. Subsequent amination is achieved using ammonium acetate or gaseous ammonia under reflux.

Methylation and Functionalization

Introducing the amino group at the 2-position requires reductive alkylation. Formaldehyde and sodium cyanoborohydride are commonly used to methylate the imine intermediate, with reaction yields reaching 65–72% after purification via column chromatography. Critical parameters include:

  • Temperature : 25–40°C to prevent over-reduction.

  • Solvent : Methanol or ethanol for optimal solubility.

  • Catalyst load : 5–10 wt% Raney nickel relative to the substrate.

This method is scalable but limited by the need for strict moisture control and the high cost of noble metal catalysts.

Cyclocondensation Using PCl₃ and Deep Eutectic Solvents

Schotten-Baumann Reaction for Amide Intermediates

An alternative route involves derivatizing α-amino acids like phenylalanine with phenylacetyl chloride via the Schotten-Baumann reaction. The resulting amide intermediate undergoes cyclocondensation with 3,4,5-trimethoxybenzylamine in the presence of PCl₃ and a choline chloride-urea deep eutectic solvent (DES). The DES acts as both catalyst and solvent, enhancing reaction efficiency while reducing environmental impact.

Typical Procedure :

  • Mix phenylalanine (1 equiv) with phenylacetyl chloride (1.2 equiv) in aqueous NaOH at 0°C.

  • Extract the amide with ethyl acetate and dry over MgSO₄.

  • Combine the amide (1 equiv), 3,4,5-trimethoxybenzylamine (1.1 equiv), PCl₃ (0.2 equiv), and DES (5 mL/g substrate).

  • Heat at 80°C for 6 hours, then pour into ice-water to precipitate the product.

This method achieves yields of 58–64% with >95% purity by HPLC. The use of DES aligns with green chemistry principles, though scalability remains challenging due to solvent viscosity.

Benzylation and Protective Group Strategies

Regioselective Alkylation

Benzylation of imidazolone precursors is critical for introducing the (3,4,5-trimethoxyphenyl)methyl group. A protocol adapted from Morgen et al. (2021) involves treating 5-(4-chlorophenyl)imidazol-4-one with 3,4,5-trimethoxybenzyl bromide in DMF using potassium carbonate as a base. The reaction proceeds at 0°C for 2 hours, followed by extraction with ethyl acetate and washing with brine.

Key Observations :

  • Regioselectivity : The N1 position is preferentially alkylated over N3 due to steric hindrance.

  • Yield : 70–75% after recrystallization from ethanol.

Deprotection and Final Amination

After benzylation, the protecting group on the amino moiety (e.g., tert-butoxycarbonyl) is removed using trifluoroacetic acid in dichloromethane. Final amination with ammonia in methanol at 50°C for 4 hours furnishes the target compound.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)AdvantagesLimitations
Reductive CondensationRaney Ni, ethanol, 60°C65–7290–95Scalable, robustHigh catalyst cost, moisture-sensitive
CyclocondensationPCl₃, DES, 80°C58–64>95Eco-friendly, high purityViscous solvent, longer reaction time
BenzylationK₂CO₃, DMF, 0°C70–7585–90High regioselectivityRequires cryogenic conditions

Mechanistic Insights and Optimization

Cyclization Pathways

The formation of the imidazolone core proceeds via intramolecular nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, facilitated by acidic or Lewis acid catalysts. PCl₃ likely acts as a cyclodehydrating agent, promoting the elimination of water and ring closure.

Role of Deep Eutectic Solvents

DES enhances reaction kinetics by stabilizing charged intermediates through hydrogen bonding. For example, the choline chloride-urea DES reduces the activation energy of cyclocondensation by 15–20% compared to conventional solvents .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed to synthesize 2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?

  • Answer: The compound is typically synthesized via multi-step condensation reactions. For example, similar imidazole derivatives are synthesized by reacting substituted aldehydes or ketones with amines under acidic conditions (e.g., using acetic acid or HCl as catalysts). A key step involves the Vilsmeier–Haack reaction for introducing aromatic substituents, as demonstrated in the synthesis of dihydroimidazolones with chloroaryl groups . Reaction optimization often requires precise control of temperature (60–100°C) and solvent polarity (e.g., ethanol or DMF) to achieve yields >70%.

Q. How is the structural conformation of this compound validated experimentally?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, studies on analogous imidazole derivatives reveal planar fused-ring systems with dihedral angles between aromatic substituents (e.g., 4.4° between thienopyridine and dihydroimidazole rings in related structures). Intramolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking interactions are critical for stabilizing the crystal lattice . SC-XRD parameters such as R-factor (<0.08) and mean C–C bond length deviations (<0.05 Å) ensure structural accuracy .

Q. What preliminary biological activities have been reported for this compound?

  • Answer: Imidazole derivatives with 3,4,5-trimethoxyphenyl and chlorophenyl substituents often exhibit antimicrobial and antiparasitic activity. For example, thieno[2,3-b]pyridine-imidazole hybrids show anti-leishmanial activity (IC₅₀ < 10 µM), likely due to hydrogen bonding with parasitic enzymes . Preliminary assays should include cytotoxicity screening (e.g., against mammalian Vero cells) to establish selectivity indices .

Advanced Questions

Q. How can computational modeling optimize derivatives for enhanced bioactivity?

  • Answer: Density Functional Theory (DFT) calculations and molecular docking are used to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, docking studies on imidazole-thienopyridine hybrids reveal strong interactions with Leishmania major N-myristoyltransferase (binding energy < −8 kcal/mol), guiding substitutions at the 4-chlorophenyl position to improve steric complementarity . MD simulations (>100 ns) further assess protein-ligand stability under physiological conditions .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Answer: Contradictions often arise from variations in assay conditions (e.g., pH, serum content). To address this:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves (IC₅₀/EC₅₀) with triplicate replicates.
  • Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) to confirm mechanisms.
    • For example, anti-leishmanial activity in imidazole derivatives may vary due to differences in parasite strain susceptibility, necessitating cross-validation with clinical isolates .

Q. How do structural modifications at the 3,4,5-trimethoxyphenyl group affect pharmacokinetic properties?

  • Answer: Methoxy groups enhance lipophilicity (logP > 2.5) but may reduce metabolic stability. Introducing polar substituents (e.g., hydroxyl or amine groups) improves aqueous solubility while retaining target affinity. For instance, replacing a methoxy with a hydroxyl group in similar compounds reduces hepatic microsomal clearance by 40% in vitro . Pharmacokinetic studies should include liver microsome stability assays and PAMPA permeability tests to optimize bioavailability.

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • Answer:

  • NMR (¹H/¹³C): Assigns regiochemistry (e.g., distinguishes 4- vs. 5-substituted imidazoles via coupling constants).
  • HPLC-MS: Monitors reaction progress and purity (>95% by UV/ELSD).
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones).
  • SC-XRD: Resolves stereochemical ambiguities (e.g., Z/E isomerism in exocyclic double bonds) .

Methodological Insights from Key Studies

Study Focus Key Findings Reference
Synthetic Optimization Vilsmeier–Haack reaction achieves 85% yield for chloroaryl-substituted imidazoles at 80°C in DMF .
Structural Analysis SC-XRD confirms intramolecular N–H⋯N hydrogen bonding (1.89 Å) in thieno-imidazole hybrids .
Biological Activity 3,4,5-Trimethoxyphenyl derivatives inhibit Leishmania major growth (IC₅₀ = 2.3 µM) .
Computational Design DFT predicts a HOMO-LUMO gap of 4.1 eV, indicating redox stability for drug development .

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